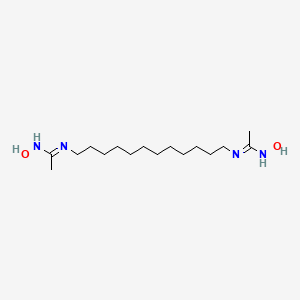![molecular formula C15H31ClO2Si B12590372 6-Chloro-5-{[tri(propan-2-yl)silyl]oxy}hex-3-en-1-ol CAS No. 651325-33-6](/img/structure/B12590372.png)
6-Chloro-5-{[tri(propan-2-yl)silyl]oxy}hex-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5-{[tri(propan-2-yl)silyl]oxy}hex-3-en-1-ol is a chemical compound with a complex structure that includes a chloro group, a silyl ether, and an enol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-{[tri(propan-2-yl)silyl]oxy}hex-3-en-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a hexenol derivative followed by silylation with tri(propan-2-yl)silyl chloride. The reaction conditions often require the use of a base such as pyridine or triethylamine to facilitate the silylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-5-{[tri(propan-2-yl)silyl]oxy}hex-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The enol group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hexenol derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base and a suitable solvent such as dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hexenol derivatives.
Substitution: Formation of various substituted hexenol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-5-{[tri(propan-2-yl)silyl]oxy}hex-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-5-{[tri(propan-2-yl)silyl]oxy}hex-3-en-1-ol depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The silyl ether group can protect the enol functionality during chemical reactions, allowing for selective transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-5-{[tri(propan-2-yl)silyl]oxy}hex-3-en-1-ol: Unique due to the presence of both a chloro group and a silyl ether.
6-Chlorohex-3-en-1-ol: Lacks the silyl ether group, making it less stable in certain reactions.
5-{[tri(propan-2-yl)silyl]oxy}hex-3-en-1-ol: Lacks the chloro group, resulting in different reactivity.
Uniqueness
The combination of a chloro group and a silyl ether in this compound provides unique reactivity and stability, making it a valuable compound in synthetic chemistry and various applications.
Eigenschaften
CAS-Nummer |
651325-33-6 |
|---|---|
Molekularformel |
C15H31ClO2Si |
Molekulargewicht |
306.94 g/mol |
IUPAC-Name |
6-chloro-5-tri(propan-2-yl)silyloxyhex-3-en-1-ol |
InChI |
InChI=1S/C15H31ClO2Si/c1-12(2)19(13(3)4,14(5)6)18-15(11-16)9-7-8-10-17/h7,9,12-15,17H,8,10-11H2,1-6H3 |
InChI-Schlüssel |
JHXDUKPEZZAQAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC(CCl)C=CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


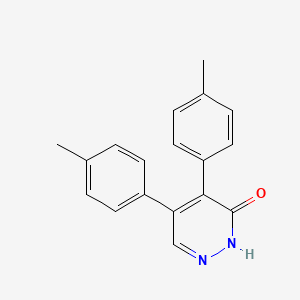
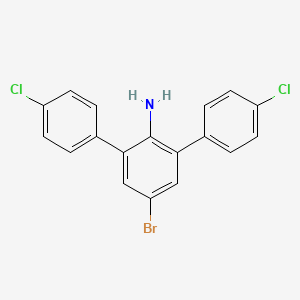
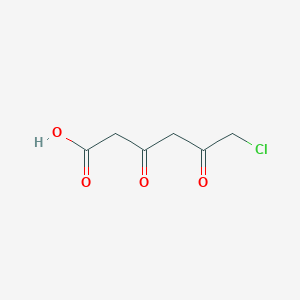
![Benzamide, N-[2-(1,3-dimethylbutyl)phenyl]-2-iodo-](/img/structure/B12590310.png)


![3-{3-Oxo-3-[4-(propan-2-yl)phenyl]propanamido}benzoic acid](/img/structure/B12590328.png)
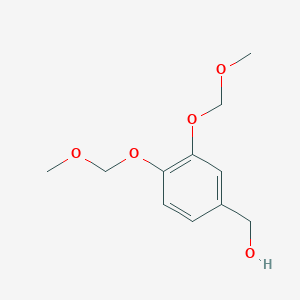
![4-[4-(Tert-butylamino)butyl]benzene-1,2-diol;hydrobromide](/img/structure/B12590338.png)

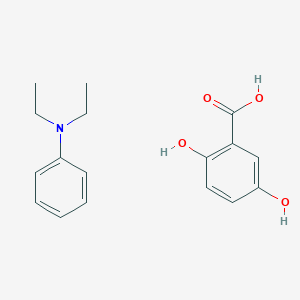
![Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-](/img/structure/B12590347.png)
